molecular formula C14H15BrN2OS B2835060 2-(4-bromophenyl)-N-((2,4-dimethylthiazol-5-yl)methyl)acetamide CAS No. 1421521-84-7

2-(4-bromophenyl)-N-((2,4-dimethylthiazol-5-yl)methyl)acetamide

Cat. No. B2835060
CAS RN: 1421521-84-7
M. Wt: 339.25
InChI Key: UDOKSTWNFXVMNW-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-((2,4-dimethylthiazol-5-yl)methyl)acetamide, also known as BMT-047, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the thiazole family and has been synthesized through various methods.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study by Gul et al. (2017) highlighted the synthesis of compounds with antimicrobial properties, which included derivatives similar to the compound . These compounds exhibited variable antimicrobial activity against selected microbial species, indicating their potential for further biological screening and application trials (Gul et al., 2017).

Anticancer Activities

  • Duran and Demirayak (2012) synthesized acetamide derivatives and tested their anticancer activities against a panel of human tumor cell lines, revealing compounds with reasonable activity, especially against melanoma-type cell lines (Duran & Demirayak, 2012).

Potential as Therapeutic Agents

  • Abbasi et al. (2018) discussed the enzyme inhibition study of synthesized bi-heterocycles, indicating their potential as therapeutic agents after being evaluated against several enzymes. The study suggested the utility of these compounds as possible therapeutic agents after assessing their cytotoxicity (Abbasi et al., 2018).

Antioxidant Activity

  • Chkirate et al. (2019) explored the antioxidant activity of novel coordination complexes constructed from pyrazole-acetamide derivatives. This study showed significant antioxidant activity, underscoring the potential health benefits of these compounds (Chkirate et al., 2019).

properties

IUPAC Name

2-(4-bromophenyl)-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2OS/c1-9-13(19-10(2)17-9)8-16-14(18)7-11-3-5-12(15)6-4-11/h3-6H,7-8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOKSTWNFXVMNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CNC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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